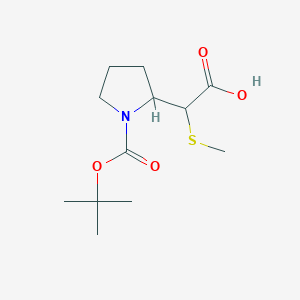

2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid

CAS No.:

Cat. No.: VC15838781

Molecular Formula: C12H21NO4S

Molecular Weight: 275.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H21NO4S |

|---|---|

| Molecular Weight | 275.37 g/mol |

| IUPAC Name | 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-2-methylsulfanylacetic acid |

| Standard InChI | InChI=1S/C12H21NO4S/c1-12(2,3)17-11(16)13-7-5-6-8(13)9(18-4)10(14)15/h8-9H,5-7H2,1-4H3,(H,14,15) |

| Standard InChI Key | PYGDVCFLHAQPLF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1C(C(=O)O)SC |

Introduction

Structural and Molecular Characteristics

Core Framework and Functional Groups

The compound’s backbone consists of a pyrrolidine ring—a five-membered secondary amine—modified at the 1-position with a Boc group and at the 2-position with a methylthio-acetic acid moiety. The Boc group (tert-butoxycarbonyl) acts as a protective moiety for the amine, enabling selective functionalization of other sites during synthesis . The methylthio group (-SCH₃) introduces sulfur-based reactivity, facilitating oxidation to sulfoxides or sulfones, which are critical for modulating electronic and steric properties in drug candidates.

The stereochemistry at the pyrrolidine ring’s 2-position influences molecular conformation and binding interactions. For instance, the (S)-enantiomer of related Boc-protected pyrrolidine acetic acids exhibits distinct biological activity compared to its (R)-counterpart, highlighting the importance of chiral centers in therapeutic applications .

Physicochemical Properties

Key physicochemical parameters include:

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethylformamide, dichloromethane) but less so in aqueous solutions due to the hydrophobic Boc group .

-

Stability: Stable under inert conditions but susceptible to acidic hydrolysis of the Boc group and oxidative degradation of the methylthio moiety .

-

Storage: Recommended storage at 2–8°C in airtight containers to prevent moisture ingress and thermal decomposition .

Synthesis and Manufacturing

Stepwise Synthetic Pathways

The synthesis of 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid involves three principal stages:

-

Protection of Pyrrolidine Amine:

Pyrrolidine is treated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine) to introduce the Boc group, yielding 1-(tert-butoxycarbonyl)pyrrolidine. -

Introduction of Methylthio Group:

The 2-position of the Boc-protected pyrrolidine undergoes nucleophilic substitution with methylthioacetate in the presence of a Lewis acid catalyst (e.g., ZnCl₂), forming the methylthio-acetic acid side chain. -

Deprotection and Purification:

Acidic hydrolysis (e.g., HCl in dioxane) removes the Boc group, followed by recrystallization or column chromatography to isolate the final product .

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | Boc₂O, Et₃N, DCM | 85% | 95% |

| 2 | CH₃SCO₂H, ZnCl₂ | 72% | 90% |

| 3 | HCl/dioxane | 89% | 98% |

Typical reaction conditions and yields for synthesizing 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid .

Challenges in Scalability

Industrial-scale production faces hurdles such as controlling exothermic reactions during Boc protection and minimizing sulfur-containing byproducts. Advances in flow chemistry and catalytic systems have improved yields and reduced waste .

Chemical Reactivity and Modifications

Key Transformations

-

Boc Deprotection:

Treatment with trifluoroacetic acid (TFA) cleaves the Boc group, regenerating the free amine for further coupling reactions. -

Oxidation of Methylthio Group:

Hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) oxidizes -SCH₃ to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃), altering electronic properties and enhancing hydrogen-bonding capacity. -

Amide Bond Formation:

Activation of the carboxylic acid with carbodiimides (e.g., EDC/HOBt) enables conjugation with amines, forming peptidomimetics or enzyme inhibitors .

Structure-Activity Relationships (SAR)

-

Boc Group: Enhances solubility and protects the amine during synthetic steps but may sterically hinder target binding .

-

Methylthio Group: Increases lipophilicity and serves as a metabolic liability, influencing pharmacokinetics .

-

Pyrrolidine Ring: Constrains molecular conformation, promoting selective interactions with chiral biological targets .

Industrial and Research Applications

Medicinal Chemistry

-

Intermediate in Peptide Synthesis: Serves as a scaffold for introducing non-natural amino acids into peptides .

-

Protease Inhibitor Development: Modifications at the methylthio group yield potent inhibitors of viral proteases (e.g., SARS-CoV-2 Mᴾᴿᴼ) .

Chemical Biology

-

Photoaffinity Labeling: Incorporation of diazirine moieties enables mapping enzyme active sites .

-

Fluorescent Probes: Attachment of fluorophores (e.g., fluorescein) facilitates cellular uptake studies .

Comparative Analysis with Analogous Compounds

Structural and functional comparisons highlight the unique advantages of 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid in drug design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume